molecular formula C10H11N3 B1351795 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine CAS No. 93048-45-4

4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B1351795
CAS No.: 93048-45-4
M. Wt: 173.21 g/mol
InChI Key: WWFKIHIEPGLINR-UHFFFAOYSA-N
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Description

4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine typically involves the reaction of 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine serves as a valuable scaffold for the design of new pharmaceuticals. Its structural features allow for the modulation of biological activity, making it a candidate for targeting specific enzymes or receptors. For instance, compounds derived from this structure have shown promise in treating thromboembolic disorders by acting as antagonists of P2Y receptors, which are involved in platelet activation and aggregation .

Case Study: Thrombopoietin Receptor Agonists
Research has demonstrated that derivatives of pyrazole compounds can enhance platelet production by acting as agonists for the thrombopoietin receptor. This application is particularly relevant in treating conditions like thrombocytopenia, where increased platelet levels are desired .

Materials Science

Synthesis of Novel Materials
The unique electronic and optical properties of this compound make it suitable for developing advanced materials. Its derivatives have been explored for applications in organic electronics and photonic devices due to their ability to form stable structures with desirable conductivity properties .

Biological Studies

Biological Pathway Probes
This compound can function as a probe in biological studies, helping researchers understand various cellular mechanisms and pathways. Its interactions with biological targets can provide insights into disease mechanisms and potential therapeutic interventions. For example, studies have utilized pyrazole derivatives to investigate their effects on cancer cell proliferation and apoptosis .

Industrial Applications

Catalyst Development
In industrial settings, this compound can be utilized in the development of new catalysts for chemical reactions. Its ability to stabilize reactive intermediates makes it a candidate for facilitating various synthetic processes.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryScaffold for drug design targeting specific enzymes/receptorsThrombopoietin receptor agonists
Materials ScienceDevelopment of materials with unique electronic/optical propertiesOrganic electronics
Biological StudiesProbes for studying cellular mechanismsInvestigating cancer cell proliferation
Industrial ApplicationsCatalyst development for chemical reactionsSynthesis optimization in industrial chemistry

Mechanism of Action

The mechanism of action of 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-phenyl)-1H-pyrazol-3-ylamine
  • 4-(2-Methyl-phenyl)-5H-pyrazol-3-ylamine

Uniqueness

4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2-methylphenyl group. This unique substitution pattern enhances its biological activity compared to other pyrazole derivatives. The structural formula can be represented as follows:

C10H12N4\text{C}_{10}\text{H}_{12}\text{N}_4

This compound primarily exhibits its biological effects through interactions with specific molecular targets:

  • Cyclooxygenase Inhibition : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. This inhibition is essential for its anti-inflammatory and analgesic properties .
  • Receptor Interactions : The compound may also interact with cellular receptors involved in pain pathways, suggesting a multifaceted role in pharmacological applications.

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory : It has shown potential in reducing inflammation by inhibiting COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Analgesic : The compound has demonstrated pain-relieving properties in various preclinical models, indicating its potential use in pain management therapies.
  • Anticancer : Recent studies have explored its efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX-2 inhibition,
AnalgesicReceptor modulation
AnticancerInhibition of cell proliferation ,

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced edema model in rats. The results indicated that the compound significantly reduced paw edema compared to the control group, exhibiting efficacy comparable to indomethacin, a standard anti-inflammatory drug. The percentage inhibition was reported as follows:

Inhibition=Control EdemaTreated EdemaControl Edema×100\text{Inhibition}=\frac{\text{Control Edema}-\text{Treated Edema}}{\text{Control Edema}}\times 100

Table 2: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT1160.39
MCF-70.46
HepG21.1

Properties

IUPAC Name

4-(2-methylphenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFKIHIEPGLINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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